molecular formula C14H14N2O B12526626 3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile CAS No. 676170-12-0

3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile

Cat. No.: B12526626
CAS No.: 676170-12-0
M. Wt: 226.27 g/mol
InChI Key: APNAUPOSWKEISV-WDEREUQCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile involves multiple steps, starting from commercially available precursors. One common synthetic route includes the use of an ene reductase (ER) and alcohol dehydrogenase (ADH) to set both stereocenters . The process begins with the allylic oxidation of cyclohexene-1-nitrile, followed by stereoselective reduction steps to achieve the desired configuration .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as unspecific peroxygenases (UPOs), has been explored to enhance the efficiency and selectivity of the synthesis .

Properties

CAS No.

676170-12-0

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-[(1S,3R)-3-hydroxycyclopentyl]-1H-indole-5-carbonitrile

InChI

InChI=1S/C14H14N2O/c15-7-9-1-4-14-12(5-9)13(8-16-14)10-2-3-11(17)6-10/h1,4-5,8,10-11,16-17H,2-3,6H2/t10-,11+/m0/s1

InChI Key

APNAUPOSWKEISV-WDEREUQCSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1C2=CNC3=C2C=C(C=C3)C#N)O

Canonical SMILES

C1CC(CC1C2=CNC3=C2C=C(C=C3)C#N)O

Origin of Product

United States

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